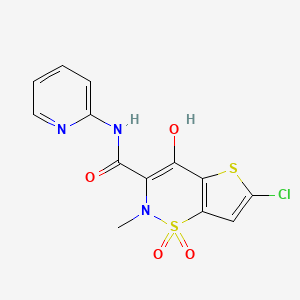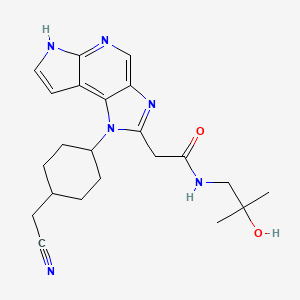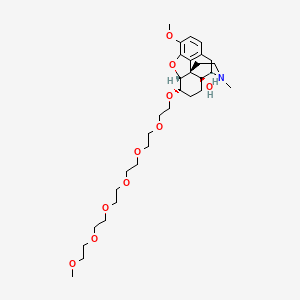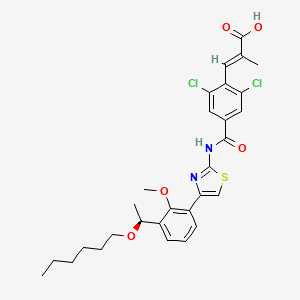
Lusutrombopag
Overview
Description
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist . It is used to treat thrombocytopenia (low platelets in the blood) in adults with chronic liver disease who are scheduled to have a medical or dental procedure . It works by stimulating the bone marrow to produce more platelets .
Molecular Structure Analysis
Lusutrombopag is a small molecule with the molecular formula C29H32Cl2N2O5S and a molecular weight of 591.54 . It binds to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes .Physical And Chemical Properties Analysis
Lusutrombopag has a molecular formula of C29H32Cl2N2O5S and a molecular weight of 591.55 .Scientific Research Applications
Treatment of Thrombocytopenia in Chronic Liver Disease
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist. It is approved for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure . In placebo-controlled phase 3 clinical trials, lusutrombopag significantly increased the proportion of patients who did not require a platelet transfusion prior to the procedure or rescue therapy for bleeding up to 7 days after the scheduled procedure .
Increasing Platelet Counts
Lusutrombopag has been shown to increase platelet counts by inducing the proliferation and differentiation of megakaryocytes . This is particularly useful in patients with chronic liver disease, where thrombocytopenia (a common haematological abnormality) can be a significant issue .
Reducing the Need for Platelet Transfusion
One of the key benefits of Lusutrombopag is its ability to reduce the need for platelet transfusion prior to, or rescue therapy after, a scheduled procedure . This is particularly beneficial as platelet transfusions carry significant risks and limitations .
Treatment of Severe Thrombocytopenia
Lusutrombopag has been shown to be effective in treating severe thrombocytopenia in patients with chronic liver disease undergoing planned invasive procedures . A meta-analysis showed that treatment with Lusutrombopag was efficacious in increasing platelet counts, avoiding the need for platelet transfusions, and reducing the risk of bleeding .
Safety and Tolerability
Lusutrombopag is well tolerated, with headache being the most common adverse reaction in clinical trials . In addition, the risk of any bleeding event was significantly lower with Lusutrombopag compared to placebo .
Use in Specific Patient Populations
In a pooled post hoc analysis of per-protocol patients in the L-PLUS 1 and L-PLUS 2 trials, a significantly greater proportion of Lusutrombopag recipients did not require a platelet transfusion prior to the invasive procedure or rescue therapy ≤7 days post-procedure regardless of whether they had hepatocellular carcinoma or other diagnoses of chronic liver disease .
Mechanism of Action
Target of Action
Lusutrombopag primarily targets the thrombopoietin receptor (TPOR) . TPOR is a regulatory target site for endogenous thrombopoietin, a primary cytokine that promotes the proliferation and differentiation of megakaryocytes, and affects other hematopoietic lineages, including erythroid, granulocytic, and lymphoid lineages .
Mode of Action
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist . It mimics the biological actions of endogenous thrombopoietin by acting as an agonist for the TPOR expressed on megakaryocytes . Lusutrombopag binds to the transmembrane domain of TPOR and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO .
Biochemical Pathways
The biochemical pathway affected by Lusutrombopag involves the activation of the thrombopoietin receptor. This activation leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . The end result of this pathway is an increased production of platelets .
Pharmacokinetics
The pharmacokinetics of Lusutrombopag involve its distribution, metabolism, and excretion. It has a volume of distribution of 39.5 L . It is primarily metabolized by CYP4 enzymes, including CYP4A11 . The majority of Lusutrombopag is excreted in the feces (83%), with 16% as unchanged drug, and about 1% is excreted in the urine . The mean clearance of Lusutrombopag in patients with chronic liver disease is estimated to be 1.1 L/hr .
Result of Action
The result of Lusutrombopag’s action is an increase in platelet count. In two randomized, double-blind, placebo-controlled trials, a higher percentage of patients receiving Lusutrombopag required no platelet transfusion prior to the primary invasive procedure compared to those receiving placebo . This indicates that Lusutrombopag effectively increases platelet counts in patients with chronic liver disease.
Action Environment
The action of Lusutrombopag can be influenced by the patient’s liver function. The mean observed Lusutrombopag Cmax and AUC 0-τ decreased by 20% to 30% in patients with severe hepatic impairment (Child-Pugh class C) compared to patients with Child-Pugh class A or B liver disease . This suggests that the liver function status of the patient can influence the pharmacokinetics and potentially the efficacy of Lusutrombopag.
Future Directions
Lusutrombopag is currently in phase III development in various European countries including Austria, Belgium, Germany, and the UK . It represents a promising emerging therapeutic option for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure .
properties
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIJMHMKORZBA-KJCUYJGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027951 | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus. | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lusutrombopag | |
CAS RN |
1110766-97-6 | |
| Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lusutrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUSUTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
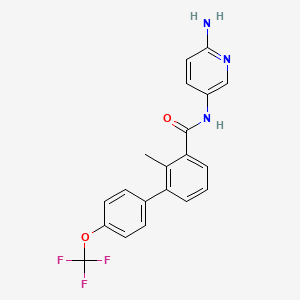
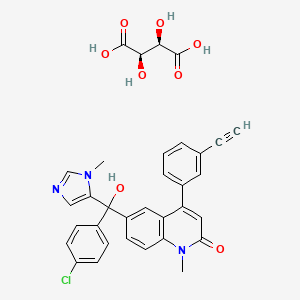

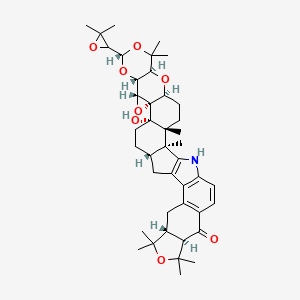
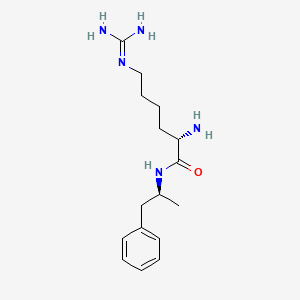
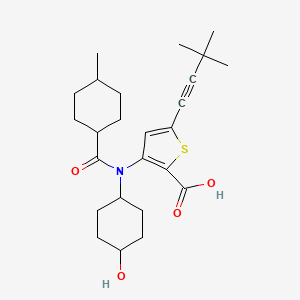
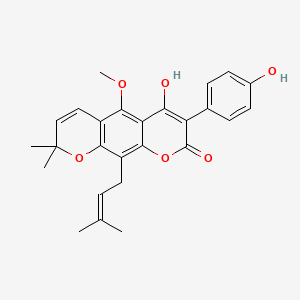
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
